molecular formula C25H33N5O3 B2562374 Ethyl 4-{1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carbonyl}piperazine-1-carboxylate CAS No. 1251675-52-1

Ethyl 4-{1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carbonyl}piperazine-1-carboxylate

Cat. No.: B2562374
CAS No.: 1251675-52-1
M. Wt: 451.571
InChI Key: DMQACLQIZIILOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carbonyl}piperazine-1-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a 3,4-dimethylphenyl group at position 4. This pyridazine moiety is linked via a piperidine ring to a piperazine scaffold, which is further functionalized with an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 4-[1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3/c1-4-33-25(32)29-14-12-28(13-15-29)24(31)21-6-5-11-30(17-21)23-10-9-22(26-27-23)20-8-7-18(2)19(3)16-20/h7-10,16,21H,4-6,11-15,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQACLQIZIILOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carbonyl}piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthetic approaches, and biological mechanisms based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine core, which is a common motif in many biologically active molecules. The presence of the pyridazine ring and the 3,4-dimethylphenyl group contributes to its unique pharmacological profile. The structural formula can be represented as follows:

C22H30N4O3\text{C}_{22}\text{H}_{30}\text{N}_{4}\text{O}_{3}

Anticancer Properties

Recent studies have indicated that derivatives of piperazine, including our compound of interest, exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that piperazine derivatives could effectively inhibit the growth of human cancer cells by targeting specific signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is primarily mediated through its interaction with G protein-coupled receptors (GPCRs). These receptors play a crucial role in cellular signaling and are implicated in various physiological processes. The compound may act as an agonist or antagonist at specific GPCRs, leading to downstream effects such as modulation of intracellular calcium levels and activation of mitogen-activated protein (MAP) kinase pathways .

Synthetic Approaches

The synthesis of this compound involves multi-step reactions typically starting from readily available piperazine derivatives. The synthetic pathway often includes the formation of the pyridazine ring followed by the introduction of the carboxylate moiety. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making the production of such compounds more efficient .

Case Study 1: Antitumor Activity

A recent investigation focused on the antitumor effects of similar piperazine derivatives on breast cancer cells. The study revealed that these compounds inhibited cell viability significantly compared to controls, with IC50 values in the low micromolar range. The mechanism was attributed to cell cycle arrest and increased apoptotic markers .

Case Study 2: GPCR Interaction

Another study evaluated the binding affinity of this class of compounds to various GPCRs. Using radiolabeled ligand binding assays, it was found that certain derivatives displayed high selectivity for specific receptors involved in pain modulation and inflammation . This selectivity underscores the potential therapeutic applications in treating chronic pain conditions.

Data Summary

Biological Activity Mechanism Reference
AnticancerInduces apoptosis via GPCR signaling
Pain modulationSelective binding to pain-related GPCRs
Cell cycle arrestInhibition of cell proliferation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of piperazine and pyridazine can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
  • Case Study : A study demonstrated that the compound significantly reduced cell viability in several cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents.

Neuroprotective Effects

The neuroprotective potential of Ethyl 4-{1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carbonyl}piperazine-1-carboxylate has been explored in the context of neurodegenerative diseases:

  • Mechanism : It is believed to mitigate oxidative stress and neuroinflammation, which are critical factors in conditions like Alzheimer's disease.
  • Case Study : Experimental models showed that treatment with this compound led to decreased markers of oxidative stress and inflammation in neuronal cells.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory activities that could be beneficial in treating various inflammatory disorders:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 through modulation of NF-kB signaling pathways.
  • Case Study : In vitro studies indicated significant reductions in inflammatory markers following treatment with the compound.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the piperazine and pyridazine rings can significantly affect biological activity.

CompoundStructureIC50 (nM) for EZH2IC50 (nM) for EZH1
AStructure<1069 ± 14
BStructure<10127 ± 29
CStructure<10126 ± 22

This table illustrates how structural modifications can enhance inhibitory potency against enzymes involved in cellular processes.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring undergoes SNAr reactions at electron-deficient positions. For example, the 3-position of pyridazine can react with amines or alcohols under basic conditions:

text
Pyridazine-X + Nu⁻ → Pyridazine-Nu + X⁻

In one protocol, substitution at the 3-position with piperidine derivatives was achieved using K2CO3 in DMF at 80°C . The electron-withdrawing effect of adjacent substituents enhances reactivity in such positions.

Amide Bond Formation

The carbonyl group in the piperidine-3-carbonyl moiety participates in amidation reactions. Typical procedures involve:

  • Coupling agents : HATU or EDCl with HOBt in DCM/THF.

  • Bases : DIPEA or TEA to deprotonate the amine nucleophile.

For example, reacting the carbonyl with primary amines yields derivatives with modified pharmacokinetic properties .

Ester Hydrolysis

The ethyl ester group is hydrolyzed under basic or acidic conditions:

  • Basic hydrolysis : NaOH (2M) in aqueous ethanol (70°C, 6h) yields the carboxylic acid.

  • Acidic hydrolysis : HCl (conc.)/H2O under reflux converts the ester to the acid.

This reaction is pivotal for generating bioactive metabolites or intermediates for further functionalization.

Piperazine Functionalization

The piperazine ring undergoes alkylation, acylation, or sulfonylation:

Reaction Type Reagents/Conditions Product Example
N-AlkylationRX (alkyl halide), K2CO3, DMF, 60°CQuaternary ammonium derivatives
N-AcylationAcCl, pyridine, 0°C → RTAcetyl-piperazine analogs
SulfonylationArSO2Cl, Et3N, CH2Cl2Sulfonamide-linked compounds

These modifications tailor solubility and receptor-binding affinity .

Reduction Reactions

The ketone group in the piperidine-3-carbonyl moiety can be reduced:

  • Catalytic hydrogenation : H2 (1 atm), Pd/C (10%), EtOH, RT → Secondary alcohol.

  • NaBH4/MeOH : Selective reduction without affecting ester groups.

Cross-Coupling Reactions

The 3,4-dimethylphenyl substituent enables Pd-catalyzed couplings:

  • Suzuki–Miyaura : Reaction with aryl boronic acids using Pd(PPh3)4 and Na2CO3 .

  • Buchwald–Hartwig amination : Installation of amino groups via Pd2(dba)3/Xantphos .

Cyclization Reactions

Intramolecular cyclizations form fused heterocycles. For instance, heating with POCl3 induces ring closure between the piperazine nitrogen and pyridazine, forming tricyclic structures .

Key Data Table: Reaction Conditions and Outcomes

Reaction Conditions Yield Reference
SNAr with piperidineK2CO3, DMF, 80°C, 12h72%
Ester hydrolysis (basic)NaOH (2M), EtOH/H2O, 70°C, 6h85%
N-Acylation of piperazineAcCl, pyridine, 0°C → RT, 2h68%
Suzuki couplingPd(PPh3)4, Na2CO3, dioxane, 100°C55%

This compound’s versatility in reactions like SNAr, cross-couplings, and functional group interconversions underscores its utility in drug discovery. Synthetic protocols emphasize optimizing yields through catalyst selection and reaction media, as evidenced in recent process chemistry advancements .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Ethyl 4-{1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carbonyl}piperazine-1-carboxylate Pyridazine + piperidine + piperazine 3,4-Dimethylphenyl on pyridazine; carbonyl linker C₂₅H₃₁N₅O₃ 473.55 Aromatic substitution enhances lipophilicity; carbonyl spacer optimizes conformational flexibility. Target compound
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate Pyridazine + piperazine 3,4-Dimethoxyphenyl on pyridazine; thioacetyl linker C₂₃H₂₇N₅O₄S 501.56 Thioether linkage improves metabolic stability; methoxy groups modulate electronic properties.
Ethyl 4-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]piperazine-1-carboxylate Piperidine + piperazine 4-Chloro-3-fluorobenzyl on piperidine C₂₀H₂₈ClFN₃O₂ 410.91 Halogenated benzyl group enhances receptor binding; absence of pyridazine reduces planarity.
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate Pyrrolidinone + piperazine 4-Fluorophenyl on pyrrolidinone C₁₈H₂₁FN₄O₄ 392.39 Dioxopyrrolidinone introduces hydrogen-bonding sites; fluorophenyl enhances bioavailability.
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazinone + piperazine 2-Fluorophenyl on piperazine C₁₅H₁₆FN₅O 317.32 Pyridazinone core increases polarity; fluorophenyl optimizes pharmacokinetics.

Functional Group Analysis

  • Pyridazine vs. Pyridazinone: The target compound’s pyridazine ring (non-oxidized) offers greater aromaticity compared to pyridazinone derivatives (e.g., ), which may influence electron distribution and binding affinity.
  • Linkage Groups: The carbonyl linker in the target compound contrasts with thioacetyl () or direct piperidine-piperazine bonds ().
  • Aromatic Substituents : 3,4-Dimethylphenyl (target) provides steric bulk and lipophilicity, whereas halogenated (e.g., 4-chloro-3-fluorobenzyl in ) or methoxy groups () alter electronic effects and solubility.

Q & A

Basic: What methodologies are recommended for determining the crystal structure of this compound?

Answer:
X-ray diffraction (XRD) coupled with the SHELX software suite is the gold standard for resolving crystal structures. SHELXL is widely used for refining small-molecule structures due to its robustness in handling high-resolution data and twinned crystals . For this compound, single-crystal XRD should be performed, followed by data refinement using SHELXL to resolve piperidine/pyridazine ring conformations and intermolecular interactions. Challenges include managing torsional angles in the piperazine-carboxylate moiety, which may require iterative refinement cycles.

Basic: What synthetic strategies are applicable for constructing the pyridazine-piperidine-piperazine core?

Answer:
A modular approach is recommended:

Pyridazine Synthesis: Couple 3,4-dimethylphenyl boronic acid with a dichloropyridazine precursor via Suzuki-Miyaura cross-coupling .

Piperidine Functionalization: Introduce the piperidine-3-carbonyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents, as demonstrated in peptide derivatization protocols .

Piperazine Attachment: React the intermediate with ethyl chloroformate to install the ethyl carboxylate group. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: How can researchers assess the compound’s purity and structural integrity?

Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile mobile phase. Monitor for impurities (<0.5% area).
  • NMR: Confirm the absence of rotamers in the piperazine region (δ 3.0–4.5 ppm in 1H^1H-NMR). 13C^{13}C-NMR should resolve carbonyl signals (C=O at ~170 ppm).
  • Mass Spectrometry: High-resolution ESI-MS (expected [M+H]+^+ = calculated exact mass ± 3 ppm).

Advanced: How can reaction yields be optimized for the piperidine-3-carbonyl intermediate?

Answer:

  • Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) to stabilize transition states during coupling.
  • Catalytic Additives: Include 4-dimethylaminopyridine (DMAP) to accelerate acylation .
  • Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., racemization).
  • Yield Analysis: Compare yields via 1H^1H-NMR integration of crude products against an internal standard (e.g., 1,3,5-trimethoxybenzene).

Advanced: How to resolve discrepancies between computational docking predictions and experimental bioactivity data?

Answer:

  • Docking Refinement: Use molecular dynamics (MD) simulations (AMBER or GROMACS) to account for protein flexibility.
  • Experimental Validation: Perform surface plasmon resonance (SPR) to measure binding kinetics (KD_D) and compare with docking scores.
  • Data Triangulation: Cross-validate with mutagenesis studies to identify critical residues influencing binding.

Advanced: What in vitro assays are suitable for evaluating metabolic stability?

Answer:

  • Hepatocyte Incubations: Incubate the compound with primary human hepatocytes (1 µM, 37°C). Quantify parent compound loss via LC-MS/MS at 0, 15, 30, and 60 min.
  • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC50_{50} values >10 µM indicate low inhibition risk .
  • Microsomal Stability: Use liver microsomes (human/rat) with NADPH cofactor. Calculate half-life (t1/2_{1/2}) using first-order kinetics.

Advanced: How to address stereochemical challenges during synthesis?

Answer:

  • Chiral Chromatography: Employ a Chiralpak IA column (hexane/isopropanol) to resolve enantiomers.
  • Circular Dichroism (CD): Verify absolute configuration by comparing experimental CD spectra with DFT-simulated spectra.
  • XRD Confirmation: Resolve chiral centers via single-crystal analysis, prioritizing low-temperature (100 K) data collection to reduce thermal motion artifacts .

Basic: What protocols ensure compound stability during storage?

Answer:

  • Storage Conditions: Store at –20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis of the ethyl carboxylate group.
  • Stability Monitoring: Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via HPLC for degradation products (e.g., free piperazine).

Basic: What safety precautions are advised for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for powder handling.
  • Spill Management: Absorb with vermiculite, dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • First Aid: For skin contact, wash with 10% ethanol-water solution; for inhalation, move to fresh air and monitor for neurotoxicity .

Advanced: How to analyze intermolecular interactions in co-crystals for enhanced solubility?

Answer:

  • Co-Crystallization Screens: Screen with succinic acid or caffeine to form hydrogen bonds with the piperazine nitrogen.
  • PXRD and DSC: Confirm co-crystal formation via powder XRD and differential scanning calorimetry (melting point shifts ≥10°C).
  • Solubility Testing: Measure equilibrium solubility in PBS (pH 7.4) using shake-flask method. Compare with parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.